Home > Products > Screening Compounds P123172 > 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid
3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid - 2096337-13-0

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid

Catalog Number: EVT-2796361
CAS Number: 2096337-13-0
Molecular Formula: C12H17BO4
Molecular Weight: 236.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides

  • Compound Description: This series of compounds act as glucokinase activators. Researchers explored modifications at the aminothiazole C5 position, finding that C5-amide substitutions generally decreased potency while C5-triazole substitutions retained activity. []
  • Relevance: These compounds share the core tetrahydro-2H-pyran-4-yl moiety with 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid, although connected through a propanamide linker instead of a methoxyphenylboronic acid group. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

  • Compound Description: These novel pyrazole-based heterocycles, linked to a sugar moiety, were synthesized and evaluated for anti-diabetic activity. Several compounds exhibited moderate anti-diabetic effects comparable to the standard drug remogliflozin. []
  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It demonstrated significant antifibrotic activity in preclinical models. []
  • Relevance: This compound shares the tetrahydro-2H-pyran-4-yl group with 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid, linked through a benzamide rather than a methoxyphenylboronic acid. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)- 1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

  • Compound Description: This compound is an orally active CCR5 antagonist. A practical, cost-effective synthetic method for this compound was developed. []

4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid

  • Compound Description: This compound exhibits antagonistic activity towards the 5-HT4 receptor. Researchers identified two polymorphic forms of this compound with improved stability and hygroscopicity. [, , ]

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a selective and brain-penetrant PDE9A inhibitor designed for cognitive disorder treatment. It demonstrated procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. []

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

  • Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor designed to target RAS mutant cancers. Its development involved overcoming challenges in balancing solubility and cellular activity. []
  • Relevance: This compound shares the tetrahydro-2H-pyran-4-yl moiety with 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid, although connected via an oxygen linker to a bipyridine scaffold. []

4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione (MTTOTHP)

  • Compound Description: The structure and electron density of MTTOTHP were investigated using X-ray diffraction and computational methods. This research aimed to understand the properties of the nitrogen-oxygen bond, which is prone to breaking upon photochemical excitation. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound acts as a highly selective PDE10A inhibitor, exhibiting efficacy in a rat conditioned avoidance response test due to its strong inhibitory activity and good pharmacokinetics. []

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-pyran-4-yl)carbonyl]proline dimethyl sulfoxide monosolvate (4-MeBz-Aib-Pro-Thp-Pro-OH)

  • Compound Description: This compound is a tetrapeptide containing a tetrahydropyran ring in its structure. The crystal structure reveals a helical conformation stabilized by intramolecular hydrogen bonding. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological characteristics compared to its predecessor CJ-12,918. Its development focused on reducing lipophilicity to eliminate cataract formation observed with CJ-12,918. []

((2R)-4,5,6-trihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)boronic acid (10BDG)

  • Compound Description: 10BDG is a novel boron carrier investigated for its potential in Boron Neutron Capture Therapy (BNCT). Studies demonstrated that 10BDG exhibits slight cytotoxicity but lacks genotoxic properties, making it a promising candidate for further development. []

Properties

CAS Number

2096337-13-0

Product Name

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid

IUPAC Name

[3-(oxan-4-ylmethoxy)phenyl]boronic acid

Molecular Formula

C12H17BO4

Molecular Weight

236.07

InChI

InChI=1S/C12H17BO4/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-3,8,10,14-15H,4-7,9H2

InChI Key

CFGKLDKCLFDDKH-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)OCC2CCOCC2)(O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.